2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
This compound is a sulfanyl-acetamide derivative featuring a 1H-imidazole core substituted with a 2,3-dimethylphenyl group at the 1-position and a sulfanyl (-S-) linker to an acetamide moiety. The acetamide is further substituted with a 4-methylphenyl group (N-(4-methylphenyl)).
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-7-9-17(10-8-14)22-19(24)13-25-20-21-11-12-23(20)18-6-4-5-15(2)16(18)3/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNXRUVLRFVDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves several steps. One common method includes the reaction of 2,3-dimethylphenylamine with glyoxal and ammonia to form the imidazole ring . This intermediate is then reacted with 4-methylphenyl isothiocyanate to introduce the sulfanyl and acetamide groups . The reaction conditions typically involve the use of polar solvents and controlled temperatures to ensure the formation of the desired product .
Chemical Reactions Analysis
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown potential as an antimicrobial and antifungal agent . In medicine, it is being studied for its potential use in treating various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways . It is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms . This inhibition is achieved through the binding of the compound to the active sites of these enzymes, preventing their normal function .
Comparison with Similar Compounds
Structural Analogues with Imidazole Cores
Key Observations :
- The target compound’s sulfanyl group contrasts with the methylsulfonyl group in Compound 29, which may enhance polarity and hydrogen-bonding capacity .
Dichlorophenyl-Substituted Acetamides
Key Observations :
- The target compound lacks chlorine substituents , which are critical for herbicidal activity in alachlor .
- Unlike the dichlorophenyl analogue, the target’s imidazole core may enable metal coordination or π-π stacking, relevant to pharmaceutical applications .
Sulfanyl- and Thioether-Containing Analogues
Key Observations :
- The target’s imidazole-sulfanyl linkage differs from the oxazole-amino group in antimicrobial analogues, suggesting divergent mechanisms of action .
- Sulfanyl groups in agrochemicals (e.g., pretilachlor) are often replaced by chloro or alkoxy groups for enhanced reactivity .
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